

"Butane, 1-(1-methylpropoxy)-" physicochemical properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Butane, 1-(1-methylpropoxy)-*

CAS No.: 999-65-5

Cat. No.: B031612

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Technical Monograph: Butane, 1-(1-methylpropoxy)-

A High-Boiling Asymmetric Ether for Specialized Solvent Applications

Executive Technical Summary

Butane, 1-(1-methylpropoxy)- represents a class of asymmetric ethers that bridge the gap between volatile lower ethers (e.g., diethyl ether, MTBE) and heavier, viscous solvents (e.g., diglyme). Its structure—comprising a linear n-butyl chain and a branched sec-butyl group—imparts unique steric properties and a boiling point (~131 °C) ideal for reactions requiring elevated temperatures without the peroxide risks associated with cyclic ethers like THF.

For drug development professionals, this molecule offers a strategic alternative in Grignard and organolithium chemistries where higher thermal stability and specific solvation shells are required to modulate reaction kinetics.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence calculated properties. This profile defines the molecule's thermodynamic boundaries.

Table 1: Core Physicochemical Properties

Property	Value	Unit	Condition/Method
Molecular Formula	C ₈ H ₁₈ O	-	-
Molecular Weight	130.23	g/mol	-
Boiling Point	130 – 131	°C	Atmospheric Pressure
Melting Point	-86 (approx)	°C	Calculated (Joback Method)
Density	0.769	g/cm ³	@ 15 °C
Refractive Index	1.3917		@ 20 °C (Estimated)
Flash Point	25 (approx)	°C	Closed Cup (Estimated)
Water Solubility	Insoluble	-	LogS _w ≈ -2.37
LogP (Octanol/Water)	2.60	-	Hydrophobicity Indicator
Vapor Pressure	~1.2	kPa	@ 25 °C

Solubility Profile

- Miscible: Ethanol, Diethyl Ether, Chloroform, Acetone, Benzene.
- Immiscible: Water, aqueous buffers.
- Solvation Character: Moderate Lewis base; capable of coordinating with lithium and magnesium cations, stabilizing organometallic reagents.

Synthesis & Manufacturing Logic

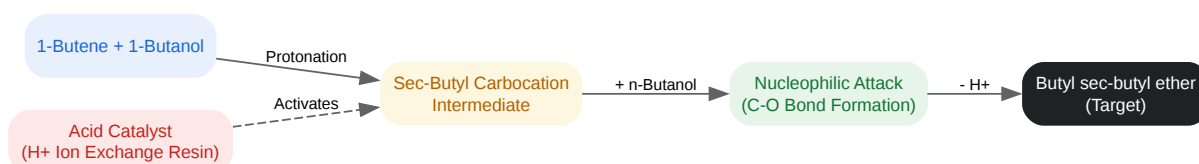
The synthesis of Butyl sec-butyl ether is rarely a direct Williamson ether synthesis in industrial contexts due to the availability of alkene precursors. The preferred route utilizes the acid-catalyzed addition of alcohol to an alkene.

Mechanism: Hydroalkoxylation

The reaction between 1-butene and 1-butanol over an acidic ion-exchange resin (e.g., Amberlyst-15) yields the target ether. This pathway is atom-economical and avoids halide waste.

Causality:

- Protonation: The acidic catalyst protonates 1-butene, generating a secondary carbocation (Markovnikov addition).
- Nucleophilic Attack: The oxygen lone pair of 1-butanol attacks the carbocation.
- Deprotonation: Loss of a proton regenerates the catalyst and yields the ether.



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Figure 1: Acid-catalyzed hydroalkoxylation pathway for the synthesis of Butyl sec-butyl ether.

Critical Application Protocols

As a Senior Application Scientist, I emphasize that the utility of a solvent is defined by its purity and safety. Ethers are notorious peroxide formers. The following protocol is a self-validating system to ensure experimental integrity.

Protocol A: Solvent Verification & Peroxide Management

Objective: To quantify and remove peroxide contaminants prior to use in sensitive organometallic catalysis. Trigger: Use this protocol if the solvent bottle has been opened for >30 days.

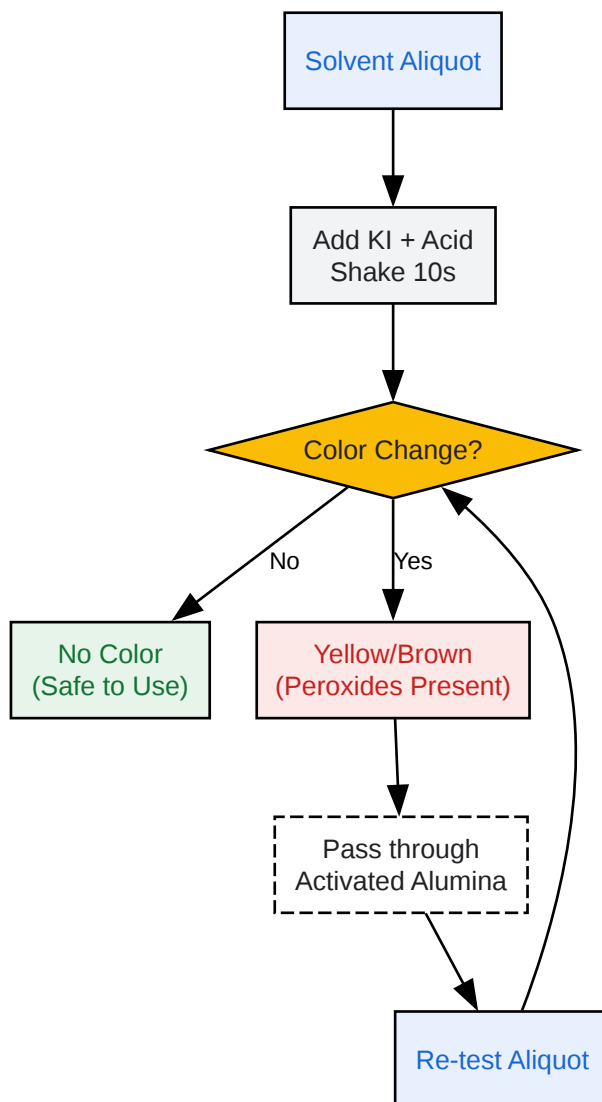
Materials

- Potassium Iodide (KI), 10% aqueous solution (freshly prepared).
- Glacial Acetic Acid.
- Starch Indicator Solution.
- Activated Alumina (neutral) or Molecular Sieves (4Å).

Step-by-Step Methodology

- Qualitative Screen (The "Go/No-Go" Test):
 - Mix 1 mL of solvent with 1 mL of 10% KI and 0.5 mL of dilute HCl or acetic acid in a clear vial.
 - Shake vigorously for 10 seconds.
 - Observation: Yellow color indicates low peroxides; Brown/Violet indicates high peroxides.
 - Validation: Add 2 drops of starch solution. A blue-black precipitate confirms peroxides.
- Purification (If Positive):
 - Pass the solvent through a column of Activated Alumina. The alumina chemisorbs hydroperoxides.
 - Causality: Alumina acts as a Lewis acid/base surface, decomposing peroxides into alcohols and aldehydes which are retained or easily distilled off.
- Distillation (Final Polish):
 - Distill under nitrogen atmosphere.

- Critical Step: Add a stabilizer (e.g., BHT) if the solvent is to be stored.



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Figure 2: Decision tree for the detection and remediation of peroxides in ether solvents.

Protocol B: High-Temperature Grignard Reaction

Context: Standard diethyl ether boils at 35 °C, often too low to drive difficult coupling reactions. Butyl sec-butyl ether (BP 131 °C) allows for higher thermal energy input while maintaining the necessary ether-magnesium coordination.

- Setup: Flame-dried glassware, Argon atmosphere.

- Solvent Prep: Use Protocol A to ensure <5 ppm peroxides and <50 ppm water.
- Initiation: Suspend Mg turnings in minimal Butyl sec-butyl ether. Add iodine crystal.
- Addition: Add alkyl halide dropwise. Heat to 60–80 °C.
 - Insight: The higher boiling point prevents solvent loss and maintains a constant concentration, critical for kinetic consistency.

Safety & Toxicology

- GHS Classification: Flammable Liquid (Category 3).
- Target Organs: Central Nervous System (narcotic effects at high concentrations).
- Skin/Eye: Mild irritant. Defatting agent.
- Storage: Store under inert gas (Nitrogen/Argon) in amber glass. Avoid headspace to minimize peroxide formation.

References

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